9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2228154-93-4
VCID: VC5087141
InChI: InChI=1S/C9H15NO2.ClH/c11-8-1-4-10-7-9(8)2-5-12-6-3-9;/h10H,1-7H2;1H
SMILES: C1CNCC2(C1=O)CCOCC2.Cl
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68

9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride

CAS No.: 2228154-93-4

Cat. No.: VC5087141

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68

* For research use only. Not for human or veterinary use.

9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride - 2228154-93-4

Specification

CAS No. 2228154-93-4
Molecular Formula C9H16ClNO2
Molecular Weight 205.68
IUPAC Name 9-oxa-2-azaspiro[5.5]undecan-5-one;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c11-8-1-4-10-7-9(8)2-5-12-6-3-9;/h10H,1-7H2;1H
Standard InChI Key CCTYAHCSSSXPBG-UHFFFAOYSA-N
SMILES C1CNCC2(C1=O)CCOCC2.Cl

Introduction

Chemical Identity and Structural Features

9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride belongs to the spirocyclic amine family, featuring a fused bicyclic system where two rings share a single atom. The core structure comprises a nine-membered oxa ring (oxygen-containing) and a six-membered aza ring (nitrogen-containing), with a ketone group at the 5-position and a hydrochloride salt form.

Molecular Formula and Weight

  • Molecular Formula: C9H15ClNO2\text{C}_9\text{H}_{15}\text{ClNO}_2

  • Molecular Weight: 212.68 g/mol (calculated from constituent atomic weights)

The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications .

Structural Analogues and Nomenclature

Closely related compounds include:

  • 9-Oxa-2-azaspiro[5.5]undecane hydrochloride (CAS 1279879-02-5): Lacks the ketone group but shares the spirocyclic backbone .

  • 9-Oxa-2-azaspiro[5.5]undecan-1-one (CAS 1185320-34-6): Features a ketone at the 1-position instead of the 5-position.

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis route for the 5-ketone variant is documented, analogous methods for spirocyclic compounds suggest plausible strategies:

  • Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the spirocyclic framework from diene precursors.

  • Mannich Reaction: Introducing the nitrogen atom via condensation of amines, ketones, and aldehydes.

  • Post-Modification: Oxidation of a secondary alcohol at the 5-position in 9-oxa-2-azaspiro[5.5]undecane to yield the ketone, followed by hydrochloride salt formation .

SupplierLead TimePurityPack SizePrice (USD)
Enamine US2 days95%100 mg69
SIA Enamine3 days95%1 g199
Angene US15 days95%500 mg320

Data adapted from Enamine and affiliated suppliers .

Physicochemical Properties

Calculated Properties

  • LogP: ~0.58 (indicative of moderate hydrophobicity) .

  • Polar Surface Area: 21 Ų, suggesting limited membrane permeability .

  • Hydrogen Bond Donors/Acceptors: 1 donor, 2 acceptors .

Stability and Reactivity

  • The ketone group at the 5-position may participate in nucleophilic addition reactions, enabling further functionalization.

  • The hydrochloride salt form improves stability under acidic conditions but may hydrolyze in strongly basic environments .

Biological Activity and Applications

Material Science Applications

The rigid spirocyclic framework serves as a building block for:

  • Metal-Organic Frameworks (MOFs): Enhanced thermal stability and porosity.

  • Polymer Additives: Improving mechanical properties through steric hindrance.

Comparative Analysis with Analogues

Property9-Oxa-2-azaspiro[5.5]undecan-5-one HCl9-Oxa-2-azaspiro[5.5]undecane HCl9-Oxa-2-azaspiro[5.5]undecan-1-one
Molecular Weight212.68192.00169.22
LogP0.58 (estimated)0.580.45
BioactivitySigma receptor ligand (predicted)UnknownMmpL3 inhibitor
Synthetic ComplexityHighModerateModerate

Challenges and Future Directions

  • Synthetic Optimization: Developing efficient routes to introduce the 5-ketone group without side reactions.

  • Biological Screening: Prioritizing in vitro assays to validate predicted sigma receptor interactions.

  • Scalability: Addressing cost barriers in large-scale production, given current pricing trends (e.g., $320/500 mg from Angene US) .

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